

Bergapten: A Technical Guide to its Discovery

and Historical Context

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Compound Name:	Bergapten	
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#### Introduction

**Bergapten** (5-methoxypsoralen) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Its discovery marks a significant milestone in the history of photochemotherapy and the study of natural products. **Bergapten** was the first furanocoumarin to be isolated and identified, a discovery made in 1834 by Kalbrunner, who extracted it from the essential oil of bergamot.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and historical context of **bergapten**, tailored for researchers, scientists, and drug development professionals.

Historical Context: From Ancient Remedies to Scientific Inquiry

The therapeutic use of plants containing furanocoumarins predates the scientific identification of these compounds by centuries. Ancient Egyptian and Indian civilizations utilized extracts from plants such as Ammi majus and Psoralea corylifolia in combination with sunlight to treat skin conditions like vitiligo.[1] This early form of photochemotherapy was based on empirical observation. The scientific investigation into the active principles of these plants began in the 19th and 20th centuries, leading to the isolation and characterization of **bergapten** and other related compounds. **Bergapten** is found in numerous plant species, particularly within the carrot family (Apiaceae) and the citrus family (Rutaceae).[1] Significant amounts have been extracted from various Citrus species, including bergamot orange, certain limes, and bitter oranges, as well as from plants like celery and the common fig.[1][2]



## **Early Isolation and Characterization**

The initial isolation of **bergapten** by Kalbrunner in 1834 from bergamot essential oil was a pivotal moment. While the precise, original methodology is not readily available, a plausible historical experimental protocol can be reconstructed based on the chemical techniques of the 19th and early 20th centuries. This would have involved a multi-step process of extraction, purification, and crystallization.

## Experimental Protocols: A Reconstructed Historical Isolation of Bergapten

This protocol is a hypothetical reconstruction of early methods for isolating **bergapten** from bergamot essential oil.

Objective: To isolate crystalline **bergapten** from cold-pressed bergamot essential oil.

### Materials:

- Cold-pressed bergamot essential oil
- Ethanol
- Activated charcoal
- · Distilled water
- Filter paper
- Glassware (flasks, beakers, distillation apparatus)
- Heating mantle or water bath
- Ice bath

### Methodology:

Initial Extraction:



 A known volume of cold-pressed bergamot essential oil is subjected to steam distillation to separate the more volatile components from the less volatile fraction containing the furanocoumarins. The essential oil is placed in a flask with water, and steam is passed through the mixture. The volatile components co-distill with the water and are collected after condensation. The non-volatile residue, rich in **bergapten**, remains in the distillation flask.

#### Solvent Extraction of the Residue:

- The cooled, non-volatile residue from the steam distillation is repeatedly extracted with hot ethanol. Bergapten has a higher solubility in hot ethanol.
- The ethanolic extracts are combined and filtered while hot to remove any insoluble impurities.

### Decolorization:

- The warm ethanolic extract is treated with a small amount of activated charcoal to adsorb colored impurities. The mixture is gently heated and stirred for a short period.
- The charcoal is removed by hot filtration.

### Crystallization:

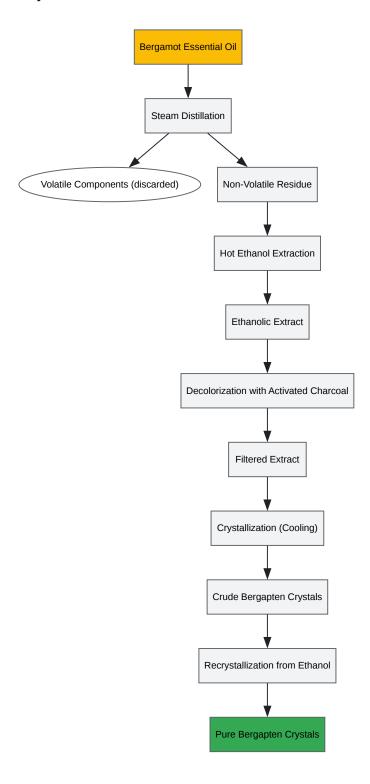
- The clear, hot ethanolic filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of **bergapten** decreases, leading to the formation of crystals.
- The flask is then placed in an ice bath to maximize the yield of crystals.

### · Isolation and Purification of Crystals:

- The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any remaining soluble impurities.
- The collected crystals are then subjected to recrystallization from a minimal amount of hot ethanol to further enhance their purity. This process of dissolving the crystals in a hot solvent and allowing them to re-form upon cooling helps to eliminate trapped impurities.



- Drying and Characterization:
  - The purified crystals of **bergapten** are dried in a desiccator.
  - Early characterization would have involved determining the melting point of the crystals and observing their crystalline form.





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A simplified workflow for the historical isolation of **bergapten**.

## Structural Elucidation and Synthesis

While **bergapten** was isolated in 1834, its chemical structure was not determined until much later with the advent of modern analytical techniques. The correct structure of **bergapten** was established in the 1930s through spectrometric and spectroscopic analysis, with a key synthesis being reported by Howell and Robertson in 1937.[3][4][5] This marked a significant step in understanding the chemistry of furanocoumarins.

# Data Presentation Physicochemical Properties of Bergapten

The following table summarizes the key physicochemical properties of **bergapten**.

Property	Value	
Molecular Formula	C12H8O4	
Molecular Weight	216.19 g/mol	
Appearance	Grayish-white or yellow crystalline solid	
Melting Point	188-193 °C	
Boiling Point	412-413 °C (estimated)	
Solubility	<ul> <li>- In water: Very slightly soluble (approx. 5 μg/mL) - In ethanol: Soluble (approx. 1 mg/mL) - In DMSO and DMF: Soluble (approx. 30 mg/mL)</li> <li>- Slightly soluble in chloroform, benzene, and glacial acetic acid</li> </ul>	

Data compiled from multiple sources.[6][7][8]

### Spectroscopic Data of Bergapten

The following table presents key spectroscopic data for **bergapten**.



Spectroscopic Data	Values	
UV/Vis (λmax)	222, 250, 260, 268, 310 nm	
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ (ppm): 8.06-8.10 (d, 1H), 7.56 (d, 1H), 6.97-6.99 (d, 1H), 6.18-6.22 (d, 1H), 4.23 (s, 3H)	
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.8, 139.2, 112.6, 112.5, 106.4, 105.0, 93.8, 60.1	

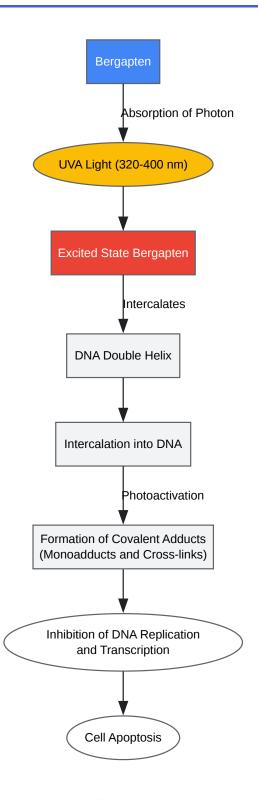
Data compiled from multiple sources.[6][7][8]

## Early Biological Investigations and Mechanism of Action

The most prominent biological effect of **bergapten** is its phototoxicity.[9] When exposed to ultraviolet A (UVA) radiation (320-400 nm), **bergapten** becomes a potent photosensitizer.[10] This property is the basis for its historical and continued use in photochemotherapy for skin disorders like psoriasis and vitiligo.[1]

The early understanding of **bergapten**'s mechanism of action centered on its interaction with DNA. Upon photoactivation, **bergapten** intercalates between the base pairs of DNA and forms covalent bonds with pyrimidine bases, primarily thymine.[3] This can result in the formation of monoadducts and, in some cases, interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription, leading to cell death.[1]





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The historical understanding of **bergapten**'s phototoxic mechanism.

## **Quantitative Data on Phototoxicity**



Quantifying the phototoxic potential of furanocoumarins has been a subject of study for many years. Early studies laid the groundwork for understanding the structure-activity relationships of these compounds. The following table provides some comparative data on the phototoxicity of **bergapten**.

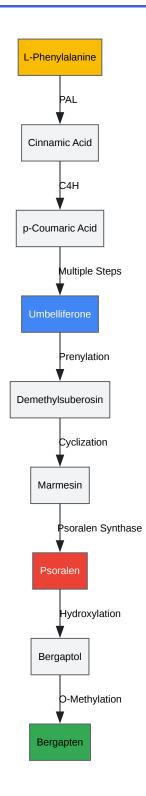
Compound	Assay	Endpoint	Result
Bergapten (5-MOP)	V79 HPRT Mutagenicity Assay with UVA	Photomutagenic Potency	Highly potent
Bergapten (5-MOP)	V79 Micronucleus Assay with UVA	Photogenotoxicity	Potent
Bergapten (5-MOP)	Human skin photopatch testing with UVA	Erythema	Phototoxic potency nearly the same as 8- methoxypsoralen (xanthotoxin)
8-Methoxypsoralen (8- MOP)	Human therapeutic dose with UVA for phototoxicity	Lowest phototoxic dose	Approximately 0.23 mg/kg body weight

Data compiled from multiple sources.[11][12][13]

## **Biosynthesis of Bergapten**

The biosynthesis of furanocoumarins in plants is a complex process that begins with the phenylpropanoid pathway. The key precursor for both linear and angular furanocoumarins is umbelliferone (7-hydroxycoumarin). A series of enzymatic reactions, including prenylation and cyclization, leads to the formation of the psoralen backbone, which is then further modified to yield **bergapten**.





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The biosynthetic pathway of **bergapten** from L-phenylalanine.

### Conclusion



The discovery of **bergapten** in 1834 was a landmark event that opened the door to the scientific study of furanocoumarins and their potent biological activities. From its origins in traditional medicine to its isolation and characterization, the story of **bergapten** is a compelling example of how natural products have driven advances in chemistry and medicine. The historical context of its discovery and the early investigations into its phototoxicity laid the foundation for the development of modern photochemotherapy, a field that continues to be of significant clinical importance. The detailed understanding of its physicochemical properties, synthesis, and biological mechanisms of action remains a subject of interest for researchers in drug development and natural product chemistry.

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